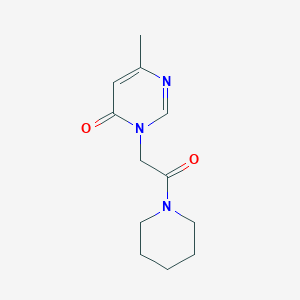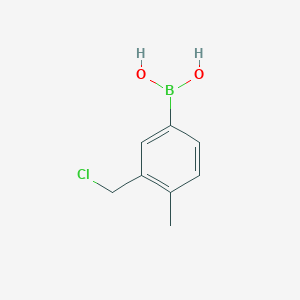
3-Chloromethyl-4-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethyl-4-methylphenylboronic acid is a boronic acid derivative that is of interest in various chemical syntheses and reactions. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions are mentioned, which can give insights into the behavior and potential applications of 3-chloromethyl-4-methylphenylboronic acid.
Synthesis Analysis
The synthesis of related chloromethylphenylboronic acids often involves catalytic reactions or electrochemical methods. For instance, the electrooxidative double ene-type chlorination is used to prepare chloro-chloromethyl-phenylboronic acid derivatives, as described in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . Similarly, Rh(I)-catalyzed reactions are employed to synthesize indene derivatives from chloromethylphenylboronic acids and alkynes . These methods could potentially be adapted for the synthesis of 3-chloromethyl-4-methylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an aromatic ring and hydroxyl groups. The structure is often confirmed by techniques such as NMR spectroscopy and X-ray diffraction, as seen in the characterization of silicon-containing boronic acid derivatives . These techniques could be used to analyze the molecular structure of 3-chloromethyl-4-methylphenylboronic acid.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. For example, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been used as building blocks in the synthesis of silicon-containing drugs . Additionally, 3-chlorophenylboronic acid has been used to promote aza-Friedel–Crafts reactions for the synthesis of indole derivatives . These reactions highlight the versatility of boronic acids in organic synthesis, which would likely extend to 3-chloromethyl-4-methylphenylboronic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their functional groups and molecular structure. For instance, the complexation of methylboronic acid with polyols demonstrates the ability of boronic acids to form stable chelate rings, which could be relevant to the binding properties of 3-chloromethyl-4-methylphenylboronic acid . Moreover, the presence of chloromethyl groups in boronic acids can contribute to their reactivity, as seen in the biosynthesis of esters and anisoles by Phellinus pomaceus using chloromethane .
Applications De Recherche Scientifique
Facilitating Efficient Synthesis Processes
One of the primary applications of 3-Chloromethyl-4-methylphenylboronic acid derivatives is in facilitating more efficient and environmentally friendly synthesis processes. For instance, a study by Zhang et al. (2019) presents a facile and efficient synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate for the preparation of bifenthrin, a pyrethroid insecticide. The process significantly reduces the number of steps and avoids the use of high-toxic and high-risk reagents, making it more environmental friendly and efficient (Zhang, Cheng, Hu, & Xu, 2019).
Cross-Coupling Reactions
Another application area is in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry. Nájera et al. (2004) discussed how Di(2-pyridyl)methylamine-based palladium dichloride complexes serve as versatile catalysts for various types of cross-coupling reactions, including Suzuki–Miyaura reactions involving arylboronic acids. These reactions are crucial for creating biaryls and heterobiaryls in aqueous solvents, demonstrating the compound's role in facilitating reactions under more sustainable conditions (Nájera, Gil-Moltó, & Karlström, 2004).
Enhancing Material Properties
In the field of materials science, 3-Chloromethyl-4-methylphenylboronic acid derivatives have been explored for enhancing the properties of polymers. A study by Wang et al. (2020) showed that phenylboronic acid derivatives containing phosphorous and nitrogen could serve as effective lubricant additives. These derivatives significantly improve the anti-friction and anti-wear properties of liquid paraffin, indicating potential for industrial applications as lubricant additives (Wang, Han, Ge, Zhang, Bai, & Zhang, 2020).
Drug Delivery Systems
Moreover, the application extends to the development of drug delivery systems. Ding et al. (2009) synthesized glucose-sensitive self-assembled films modified with 3-aminophenylboronic acid. These films exhibit pH- and thermo-sensitive swelling behaviors and can enhance the release of drugs, like Alizarin Red S, in the presence of glucose. This suggests a promising application in self-regulated insulin delivery systems, highlighting the compound's role in creating stimuli-responsive materials (Ding, Guan, Zhang, & Zhu, 2009).
Orientations Futures
While specific future directions for 3-Chloromethyl-4-methylphenylboronic acid are not mentioned in the retrieved sources, boronic acids in general are gaining interest in medicinal chemistry due to their versatility and the potential to improve the activities of bioactive molecules . Therefore, it is likely that research into the applications of 3-Chloromethyl-4-methylphenylboronic acid will continue to expand.
Propriétés
IUPAC Name |
[3-(chloromethyl)-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBKEZIAHHACHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)CCl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-4-methylphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)
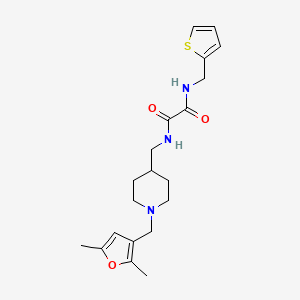
![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)


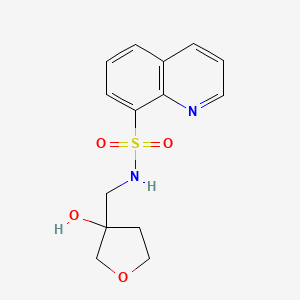
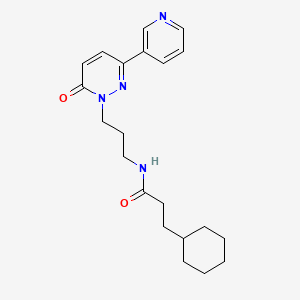
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)
